Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate
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Overview
Description
Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[C]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable amine with a cyclopentanone derivative, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hexahydrocyclopenta[C]pyrrole derivatives: These compounds share a similar core structure but differ in their functional groups.
Pyrrole-2-carboxylates: Compounds with a pyrrole ring and carboxylate group, which exhibit different reactivity and applications.
Uniqueness
Its tert-butyl ester group provides stability and makes it a valuable intermediate in organic synthesis .
Biological Activity
Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate (CAS No. 130658-13-8) is a complex organic compound notable for its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, supported by relevant research findings and data.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₁NO₃ |
Molecular Weight | 227.3 g/mol |
Boiling Point | 327.9 ± 25.0 °C (Predicted) |
Density | 1.146 ± 0.06 g/cm³ (Predicted) |
pKa | 14.95 ± 0.20 (Predicted) |
These properties indicate a stable compound with potential reactivity due to the presence of hydroxyl and ester functional groups.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes:
- Condensation Reaction : A suitable amine reacts with a cyclopentanone derivative.
- Esterification : The resulting compound is then esterified using tert-butyl chloroformate.
This process often requires specific catalysts and temperature controls to maximize yield and purity.
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various molecular targets in biological systems. The hydroxyl group can participate in hydrogen bonding, enhancing its interaction with enzymes or receptors involved in metabolic pathways.
Case Studies and Research Findings
- Anticancer Activity : Recent studies have shown that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and A549, through mechanisms involving apoptosis and cell cycle arrest .
- Antioxidant Properties : In vitro assays have indicated that certain pyrrole derivatives possess antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases . The antioxidant capacity was evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), revealing a correlation between structure and activity.
- Anti-inflammatory Effects : Some studies have explored the anti-inflammatory potential of pyrrole derivatives, showing that they can inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
This compound can be compared with other fused pyrrole derivatives:
Compound Type | Biological Activity |
---|---|
Hexahydrocyclopenta[C]pyrroles | Anticancer, antioxidant |
Pyrrole-2-carboxylates | Antimicrobial, anti-inflammatory |
These comparisons indicate that while Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole has unique properties, it shares biological activities with other compounds in its class.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMJGHUOLKTJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693858 |
Source
|
Record name | tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130658-13-8 |
Source
|
Record name | tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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